1-(Phenylsulfonyl)-2-chloro-6-azaindole
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Overview
Description
1-(Phenylsulfonyl)-2-chloro-6-azaindole is a heterocyclic compound that features an indole core substituted with a phenylsulfonyl group and a chlorine atom
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-2-chloro-6-azaindole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-2-chloro-6-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenylsulfonyl group can participate in oxidation-reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: This compound can undergo Suzuki-Miyaura coupling reactions, where the chlorine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and coupling agents (e.g., palladium catalysts). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Phenylsulfonyl)-2-chloro-6-azaindole has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a kinase inhibitor, which could be useful in developing treatments for cancer and other diseases.
Material Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-2-chloro-6-azaindole involves its interaction with specific molecular targets, such as protein kinases. The phenylsulfonyl group can enhance binding affinity to these targets, while the chlorine atom may influence the compound’s electronic properties and reactivity. These interactions can modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
1-(Phenylsulfonyl)-2-chloro-6-azaindole can be compared with other sulfonylated indole derivatives, such as:
1-(Phenylsulfonyl)indole: Lacks the chlorine atom, which may result in different reactivity and binding properties.
2-Chloroindole: Lacks the phenylsulfonyl group, affecting its solubility and electronic characteristics.
Phenylsulfonylacetophenone: Another sulfonylated compound with different structural features and applications.
The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-chloropyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-13-8-10-6-7-15-9-12(10)16(13)19(17,18)11-4-2-1-3-5-11/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVPUWLTXACLMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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